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Compound Focus: 4-Oxononanoic acid

CAS No.: 6064-52-4

Cat. No.: S702770

Introduction to 4-Oxononanoic Acid and the ONL
Biomarker

4-Oxononanoic acid (4-ONA, 4-oxononanoic acid) is a lipid peroxidation product formed from omega-6
polyunsaturated fatty acids like linoleic acid and arachidonic acid [1] [2]. It is generated during the
decomposition of peroxidized lipids, such as 13-HPODE [1]. 4-ONA is reactive and can covalently modify

proteins. However, its direct detection in vivo is challenging due to its reactivity and low abundance.

A major breakthrough was identifying a stable end-product: the lysine adduct N€-(4-oxononanoyl)lysine
(ONL) [3]. ONL is a 4-ketoamide-type adduct formed when the precursor aldehyde 4-oxo-2(E)-nonenal
(ONE) reacts with lysine residues on proteins [3]. ONL is a prominent, long-lived adduct, making it a

superior target for quantifying the biological impact of lipid peroxidation.

Validated LC-ESI-MS/MS Protocol for ONL
Quantification

This protocol describes the sensitive quantification of protein-bound ONL in biological samples using Liquid

Chromatography with on-line Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) [3].
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Sample Preparation Workflow

The process of preparing biological samples for ONL analysis involves a series of steps to isolate and

hydrolyze proteins. The workflow is as follows:

Biological Sample
(e.g., tissue, cultured cells)

(Homogenization)

Grotein Precipitation & IsolatimD

Protein Hydrolysis
(e.g., Acid Hydrolysis)

(Centrifugation & FiltratiOID

(LC-ESI-MS/MS Analysis)

Click to download full resolution via product page

Detailed Procedures for Key Steps

¢ Sample Homogenization: Tissues or cell pellets should be homogenized in a cold buffer containing
antioxidants (e.g., 100 uM Trolox) and protease inhibitors (e.g., 1 mM PMSF) in 50 mM sodium
phosphate buffer, pH 7.4, to prevent artificial oxidation during processing [3].
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¢ Protein Precipitation and Delipidation: Isolate proteins via precipitation using ice-cold acetone or
chloroform/methanol. Wash the resultant protein pellet thoroughly with a methanol/water (1:1, v/v)
mixture or a 2:1 (v/v) mixture of 2100 mM NHaClI (pH 7.4) and methanol to remove neutral lipids and
salts [3].

¢ Protein Hydrolysis: Hydrolyze the purified protein pellet (e.g., 1-2 mg) using acid hydrolysis. A
common method is 6 M HCI at 110°C for 24 hours under an inert nitrogen atmosphere to prevent
further oxidation. Alternative enzymatic hydrolysis protocols using pronase or proteinase K may also
be optimized [3].

¢ Solid-Phase Extraction (SPE): After hydrolysis, clarify the sample by centrifugation and pass it
through a C18 solid-phase extraction cartridge. Elute ONL with methanol and evaporate the eluent to
dryness under a gentle nitrogen stream. Reconstitute the dry residue in the initial mobile phase for
LC-MS/MS analysis [3].

Mass Spectrometry Parameters

The table below summarizes key parameters for LC-ESI-MS/MS analysis of ONL.

Parameter

Specification
Category

Chromatography Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8-2.6 pm) [3].

Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid [3].
lonization Electrospray lonization (ESI), positive ion mode [3].

Mass Analyzer Triple quadrupole (QQQ) for Multiple Reaction Monitoring (MRM) [3].
Quantification Use of stable isotope-labeled internal standard (e.g., da-ONL or 13Ce-ONL) is

critical for accurate quantification [3].

Biological Application: ONL in Atherosclerosis
Research
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This method has been successfully applied to demonstrate the formation of ONL during the oxidative
modification of low-density lipoprotein (LDL) in vitro and to confirm its presence in human atherosclerotic
lesions [3]. Immunohistochemistry with an ONL-specific monoclonal antibody (mAb 9K3) showed intense

staining in vascular endothelial cells and macrophage-derived foam cells within these lesions [3].

Critical Technical Notes

¢ Artifact Control: The use of antioxidants (Trolox, BHT) in homogenization buffers is essential to
minimize ex vivo lipid peroxidation [3].

¢ Internal Standard: A stable isotope-labeled internal standard should be added to the protein pellet
before hydrolysis to correct for losses during sample preparation and variability in MS ionization
efficiency [3].

¢ Method Validation: The LC-ESI-MS/MS method must be rigorously validated for parameters like
linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy before
analyzing experimental samples [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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